molecular formula C11H12N4O2S B2960450 6-ethoxy-N-(5-methylthiazol-2-yl)pyrimidine-4-carboxamide CAS No. 2034364-09-3

6-ethoxy-N-(5-methylthiazol-2-yl)pyrimidine-4-carboxamide

Cat. No. B2960450
CAS RN: 2034364-09-3
M. Wt: 264.3
InChI Key: WBLGESBQDFSRGC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “6-ethoxy-N-(5-methylthiazol-2-yl)pyrimidine-4-carboxamide” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to various functional groups.


Chemical Reactions Analysis

Pyrimidines, including “this compound”, can undergo a variety of chemical reactions. The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Studies have explored the synthesis of various novel heterocyclic compounds derived from 6-ethoxy-N-(5-methylthiazol-2-yl)pyrimidine-4-carboxamide or similar structures. These compounds exhibit a range of biological activities, including anti-inflammatory, analgesic, antibacterial, anticancer, and antiviral properties. For example, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). Similarly, El-Agrody et al. (2000) developed new naphtho[1',2':5,6]pyrano[2,3-d]pyrimidines with promising antimicrobial activities (El-Agrody et al., 2000).

Pharmacological Applications

The derivatives of this compound have been evaluated for their pharmacological applications, particularly in the treatment of viral infections and cancer. Rahmouni et al. (2016) reported on the synthesis of novel pyrazolopyrimidines derivatives with significant anticancer and anti-5-lipoxygenase activity, highlighting their potential as therapeutic agents (Rahmouni et al., 2016). Moreover, Hocková et al. (2003) synthesized 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines showing remarkable antiretroviral activity, indicating their potential use in HIV treatment (Hocková et al., 2003).

properties

IUPAC Name

6-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-3-17-9-4-8(13-6-14-9)10(16)15-11-12-5-7(2)18-11/h4-6H,3H2,1-2H3,(H,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLGESBQDFSRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=NC=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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